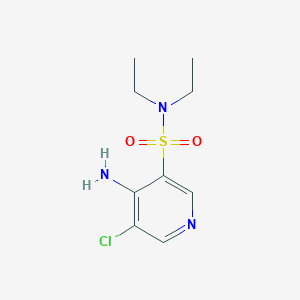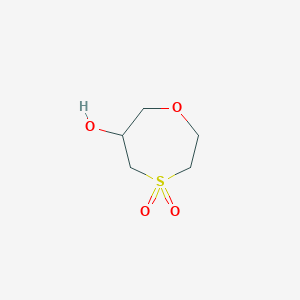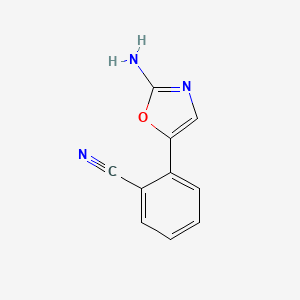
2-(2-Aminooxazol-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminooxazol-5-yl)benzonitrile is a heterocyclic organic compound that belongs to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminooxazol-5-yl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with glyoxal in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminooxazol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties
Applications De Recherche Scientifique
2-(2-Aminooxazol-5-yl)benzonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, particularly against bacterial and fungal strains.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Aminooxazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The primary amine group can participate in protonation, acylation, or alkylation reactions, while the oxazole ring can undergo ring expansion and electrophilic substitution. These interactions can lead to the formation of various biologically active compounds that exert their effects through different molecular pathways.
Comparaison Avec Des Composés Similaires
2-(2-Aminooxazol-5-yl)benzonitrile can be compared with other similar compounds, such as:
2-Aminooxazole: A simpler oxazole derivative with similar chemical properties but lacking the benzonitrile group.
2-Aminothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen in the oxazole ring.
Benzoxazole: A compound with a fused benzene and oxazole ring, which has different chemical and biological properties.
The uniqueness of this compound lies in its combination of the oxazole ring and the benzonitrile group, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C10H7N3O |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-(2-amino-1,3-oxazol-5-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-3-1-2-4-8(7)9-6-13-10(12)14-9/h1-4,6H,(H2,12,13) |
Clé InChI |
FMGWCWXSRRYBTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=CN=C(O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



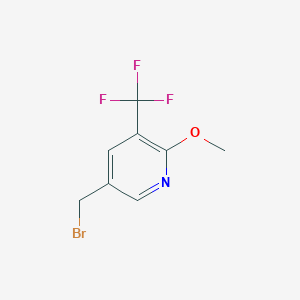
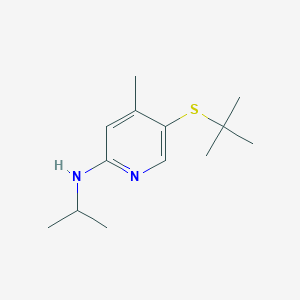
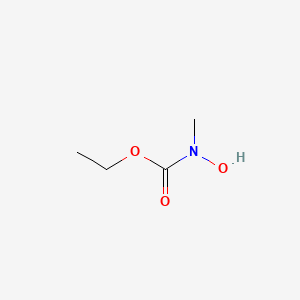

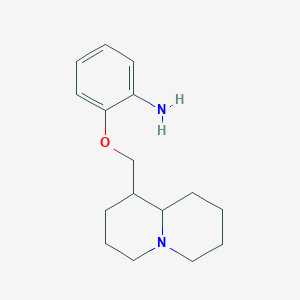
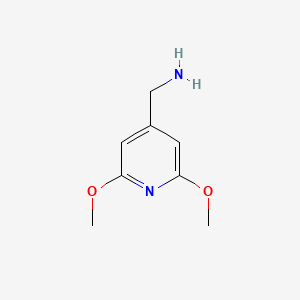
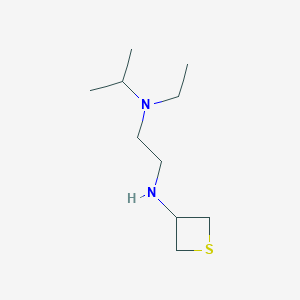


![tert-butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13015555.png)
